molecular formula C10H14N2O2 B097376 N-Nitrosoephedrine CAS No. 17608-59-2

N-Nitrosoephedrine

Cat. No.: B097376
CAS No.: 17608-59-2
M. Wt: 194.23 g/mol
InChI Key: ZVTOLKAVCZXHFM-UHFFFAOYSA-N
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Description

N-Nitrosoephedrine is a nitrosamine derivative of ephedrine, a sympathomimetic amine commonly used to treat hypotension associated with anesthesia. This compound is structurally related to phenylpropanolamine and is known for its mutagenic and carcinogenic properties . This compound has been studied for its potential to induce various types of cancers in experimental animals .

Preparation Methods

N-Nitrosoephedrine can be synthesized through the nitrosation of ephedrine sulfate with nitrous acid in hydrochloric acid. The reaction is highly efficient, yielding over 90% of the desired product . The influence of pH on the reaction process has been investigated, with an optimal pH determined for maximum yield . Industrial production methods often involve similar nitrosation reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

N-Nitrosoephedrine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

    Reduction: Reduction of this compound can yield ephedrine or other related amines.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The carcinogenic effects of N-Nitrosoephedrine are primarily due to its ability to form DNA adducts, leading to mutations and cancer development. The compound undergoes metabolic activation to form reactive intermediates that can interact with DNA, proteins, and other cellular macromolecules . These interactions disrupt normal cellular processes and lead to carcinogenesis.

Comparison with Similar Compounds

N-Nitrosoephedrine is similar to other nitrosamines, such as N-nitrosodimethylamine, N-nitrosodiethylamine, and N-nitrosodibutylamine. it is unique in its structural relationship to ephedrine and its specific carcinogenic profile. Unlike some other nitrosamines, this compound has been shown to induce a broader range of cancers, including liver, lung, and stomach cancers .

Similar compounds include:

  • N-Nitrosodimethylamine
  • N-Nitrosodiethylamine
  • N-Nitrosodibutylamine
  • N-Nitrosodiisopropylamine

These compounds share similar nitrosamine structures but differ in their specific biological effects and carcinogenic profiles.

Properties

IUPAC Name

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(12(2)11-14)10(13)9-6-4-3-5-7-9/h3-8,10,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTOLKAVCZXHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021035
Record name N-Nitrosoephedrine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17608-59-2, 1850-88-0
Record name α-[1-(Methylnitrosoamino)ethyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17608-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzyl alcohol, alpha-(1-(methylnitrosamino)ethyl)-, stereoisomer
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosoephedrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017608592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosoephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[methyl(nitroso)amino]-1-phenylpropan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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